

"Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid" chemical properties

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Compound of Interest

Compound Name: *Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid*

Cat. No.: *B1276585*

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Technical Guide: Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a chiral, non-proteinogenic amino acid derivative. Its structure, featuring a Boc-protected amine, a carboxylic acid, and a styryl moiety, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of both a chiral center and a reactive alkene functionality allows for the stereocontrolled synthesis of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties, a representative synthetic protocol, and potential applications of this compound, with a focus on its relevance to drug development.

Chemical Properties

While specific experimental data for **Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid** is not widely available in peer-reviewed literature, its properties can be inferred from data on closely related compounds and general principles of organic chemistry.

Table 1: Physicochemical Properties

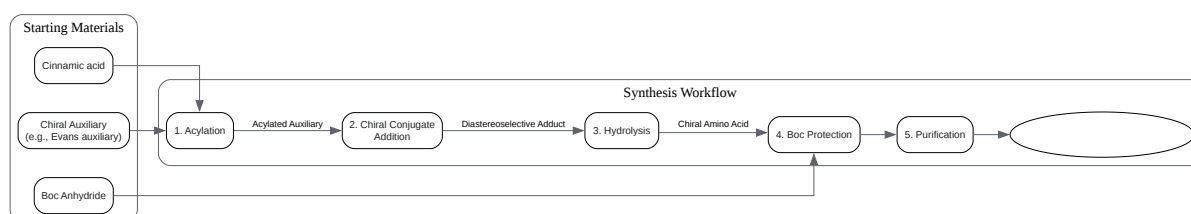
Property	Value	Source/Notes
CAS Number	270596-44-6	Commercial Suppliers
Molecular Formula	C ₁₇ H ₂₃ NO ₄	Calculated
Molecular Weight	305.37 g/mol	Calculated
Appearance	White to off-white solid	Expected, typical for Boc-amino acids
Melting Point	Not reported	-
Boiling Point	Not reported	-
Density	Not reported	For the related Fmoc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid: 1.240 ± 0.06 g/cm ³
Solubility	Soluble in organic solvents like DCM, EtOAc, MeOH	Expected for Boc-protected amino acids

Table 2: Spectroscopic Data (Expected)

Technique	Expected Peaks/Signals
¹ H NMR	δ ~7.2-7.4 (m, 5H, Ar-H), ~6.0-6.5 (m, 2H, -CH=CH-), ~5.0 (br d, 1H, NH), ~4.0 (m, 1H, CH-N), ~2.5 (m, 2H, CH ₂ -COOH), ~2.3 (m, 2H, CH ₂ -C=C), ~1.4 (s, 9H, C(CH ₃) ₃)
¹³ C NMR	δ ~175 (C=O, acid), ~155 (C=O, Boc), ~137 (Ar-C), ~130-135 (-CH=CH-), ~126-129 (Ar-CH), ~80 (C(CH ₃) ₃), ~50 (CH-N), ~40 (CH ₂ -COOH), ~35 (CH ₂ -C=C), ~28 (C(CH ₃) ₃)
IR (cm ⁻¹)	~3300 (N-H stretch), ~2980 (C-H stretch), ~1710 (C=O stretch, acid and carbamate), ~1600 (C=C stretch), ~1520 (N-H bend)
Mass Spec (ESI-MS)	m/z [M+H] ⁺ : 306.17, [M+Na] ⁺ : 328.15

Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of **Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid** is not readily available in the literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of chiral β -amino acids. The following represents a general, multi-step synthetic workflow.



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Caption: Representative synthetic workflow for **Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid**.

Step 1: Acylation of Chiral Auxiliary Cinnamic acid is coupled to a chiral auxiliary (e.g., an Evans oxazolidinone) using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or by conversion to the acid chloride followed by reaction with the lithiated auxiliary.

Step 2: Diastereoselective Conjugate Addition The resulting α,β -unsaturated N-acyl imide is subjected to a diastereoselective conjugate addition of an amine equivalent. This is a critical step for establishing the stereochemistry at the C3 position.

Step 3: Hydrolysis of the Auxiliary The chiral auxiliary is cleaved from the product of the conjugate addition, typically under mild basic conditions (e.g., lithium hydroxide), to yield the free chiral amino acid.

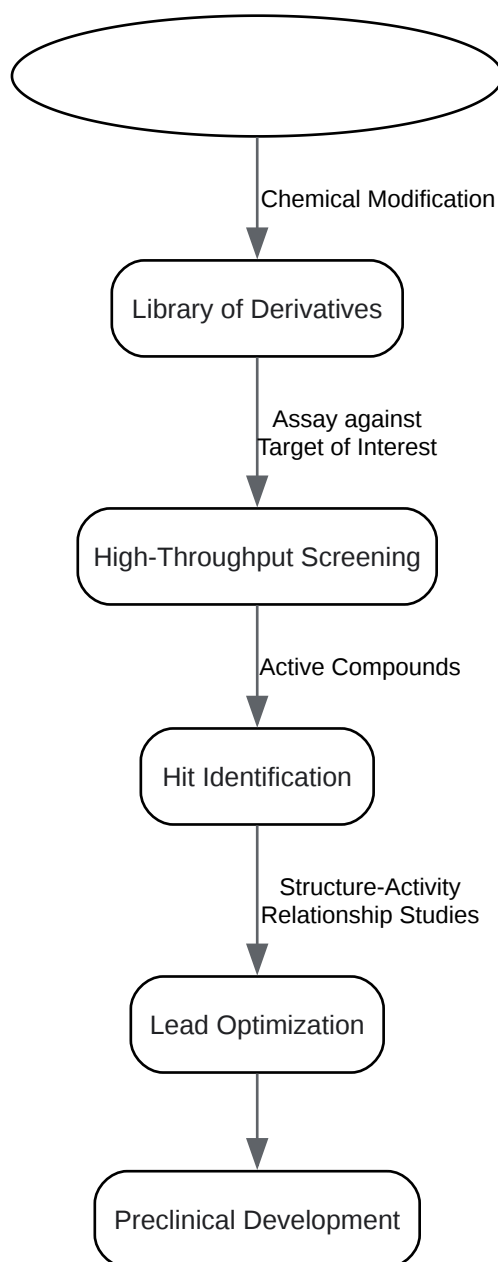
Step 4: Boc Protection The free amine of the resulting (S)-3-Amino-(6-phenyl)-5-hexenoic acid is protected using di-tert-butyl dicarbonate (Boc_2O) in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent system (e.g., dioxane/water or THF/water).

Step 5: Purification The final product is purified by extraction and column chromatography on silica gel to afford the pure **Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid**.

Potential Applications in Drug Discovery

Unsaturated amino acids and their derivatives are of significant interest in drug discovery due to their unique structural features, which can impart desirable pharmacological properties.

- 1. Peptidomimetics:** The incorporation of this non-natural amino acid into peptide sequences can lead to peptidomimetics with enhanced stability against enzymatic degradation, improved oral bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity.
- 2. Enzyme Inhibitors:** The structural motifs present in **Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid** are found in various enzyme inhibitors. For instance, derivatives of unsaturated amino acids have been investigated as inhibitors of proteases and kinases. The styryl group can engage in π - π stacking interactions within enzyme active sites.
- 3. Neuroprotective Agents:** Some studies on α,β -unsaturated carbonyl-based compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.^[1] While not directly tested on the title compound, this suggests a potential avenue for investigation.



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Caption: Hypothetical workflow for the biological evaluation of derivatives.

Conclusion

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a chiral building block with considerable potential in the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule is sparse in the public domain, its structural features suggest applications in the development of peptidomimetics and enzyme inhibitors. Further research into its synthesis,

characterization, and biological activity is warranted to fully explore its utility in drug discovery and development.

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References

- 1. Biological evaluation of synthetic α,β -unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid- β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
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